molecular formula C22H23N3O3 B2637999 3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide CAS No. 2320544-05-4

3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide

Cat. No.: B2637999
CAS No.: 2320544-05-4
M. Wt: 377.444
InChI Key: VSHGXPMLPLZOLM-UHFFFAOYSA-N
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Description

3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, an azetidine ring, and a diphenylmethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Solvent-controlled protocols and the use of efficient catalysts are essential for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant effects . The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide is unique due to its combination of a pyrrolidine ring, an azetidine ring, and a diphenylmethyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-benzhydryl-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-19-11-12-20(27)25(19)15-16-13-24(14-16)22(28)23-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,21H,11-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHGXPMLPLZOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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